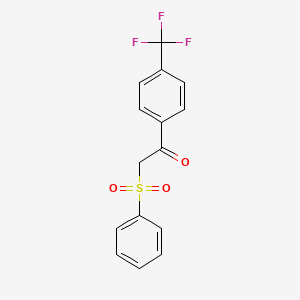

2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

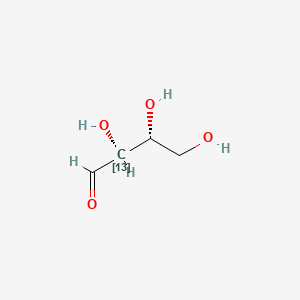

Compound 11, also known as carbon-11, is a radioactive isotope of carbon. It is widely used in the field of positron emission tomography (PET) imaging due to its short half-life of approximately 20 minutes. This makes it ideal for tracing biochemical processes in real-time within the human body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbon-11 is typically produced in cyclotrons through the bombardment of nitrogen gas with protons. The reaction involves the conversion of nitrogen-14 to carbon-11 via the following nuclear reaction:

14N(p,α)11C

This process requires high-energy protons and results in the formation of carbon-11, which can then be incorporated into various organic molecules.

Industrial Production Methods

In an industrial setting, the production of carbon-11 involves the use of cyclotrons, which are particle accelerators designed to produce high-energy protons. The nitrogen gas is introduced into the cyclotron, where it is bombarded with protons to produce carbon-11. The resulting carbon-11 is then rapidly synthesized into radiopharmaceuticals for use in PET imaging.

Analyse Chemischer Reaktionen

Types of Reactions

Carbon-11 undergoes various types of chemical reactions, including:

Oxidation: Carbon-11 can be oxidized to form carbon dioxide.

Reduction: It can be reduced to form methane or other hydrocarbons.

Substitution: Carbon-11 can participate in nucleophilic substitution reactions to form labeled organic compounds.

Common Reagents and Conditions

Oxidation: Oxygen or other oxidizing agents are used to convert carbon-11 to carbon dioxide.

Reduction: Hydrogen gas or other reducing agents are used to convert carbon-11 to methane.

Substitution: Nucleophiles such as halides or amines are used in substitution reactions to form labeled compounds.

Major Products Formed

Carbon Dioxide: Formed through oxidation reactions.

Methane: Formed through reduction reactions.

Labeled Organic Compounds: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Carbon-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

Biology: Employed in the study of metabolic pathways and enzyme activities.

Medicine: Widely used in PET imaging to diagnose and monitor diseases such as cancer, neurological disorders, and cardiovascular diseases.

Industry: Utilized in the development of new radiopharmaceuticals and in quality control processes.

Wirkmechanismus

The mechanism of action of carbon-11 involves its incorporation into biologically active molecules, which are then introduced into the body. Once inside the body, these labeled molecules participate in normal biochemical processes. The positrons emitted by carbon-11 interact with electrons in the body, producing gamma rays that can be detected by PET scanners. This allows for the visualization of biochemical processes in real-time.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluorine-18: Another commonly used PET isotope with a longer half-life of approximately 110 minutes.

Oxygen-15: Used in PET imaging with a very short half-life of about 2 minutes.

Nitrogen-13: Also used in PET imaging with a half-life of about 10 minutes.

Uniqueness

Carbon-11 is unique due to its short half-life, which allows for rapid imaging and minimal radiation exposure to patients. Its ability to be incorporated into a wide range of organic molecules makes it highly versatile for various applications in PET imaging.

Eigenschaften

Molekularformel |

C15H11F3O3S |

|---|---|

Molekulargewicht |

328.3 g/mol |

IUPAC-Name |

2-(benzenesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C15H11F3O3S/c16-15(17,18)12-8-6-11(7-9-12)14(19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2 |

InChI-Schlüssel |

PDXUGNITDTZZFN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)

![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)

![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)

![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)

![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)